methyl 3-(bromomethyl)-4-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-90-3 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Positional Isomerism and Structural Distinctions Within the Bromomethylnitrobenzoate Chemical Class
The functionality and reactivity of a polysubstituted benzene (B151609) derivative are critically dependent on the relative positions of its substituent groups. In the case of methyl bromomethylnitrobenzoates, the arrangement of the methyl ester, bromomethyl, and nitro groups around the aromatic ring gives rise to several positional isomers, each with distinct chemical properties and synthetic applications.
Methyl 3-(bromomethyl)-4-nitrobenzoate is defined by having the bromomethyl group at position 3 and the nitro group at position 4, relative to the methyl ester at position 1. A prominent and well-documented isomer is methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1). chemicalbook.com In this isomer, the proximity of the bromomethyl group to the methyl ester can influence steric hindrance and electronic interactions differently than in the 3,4-substituted variant. For instance, the melting point of methyl 2-(bromomethyl)-3-nitrobenzoate is reported to be between 72-74°C. chemicalbook.com
The electronic effects of the substituents are paramount. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the reactivity of other groups through resonance and inductive effects. chemicalbook.com The methyl ester is also an electron-withdrawing group. aiinmr.com The position of these groups relative to the reactive benzylic bromide (the bromomethyl group) dictates the molecule's utility in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group enhances the reactivity of the benzylic carbon, making the bromine atom a good leaving group. chemicalbook.com
The structural differences between these isomers are crucial for their application in multi-step syntheses, as the specific placement of each functional group allows for regioselective transformations to build complex molecular architectures.
| Compound Name | CAS Number | Molecular Formula | Known Properties |
|---|---|---|---|
| This compound | Not available | C₉H₈BrNO₄ | Properties not widely documented. |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 98475-07-1 | C₉H₈BrNO₄ | Melting Point: 72-74°C; White to light yellow solid. chemicalbook.com |
Significance As a Versatile Organic Intermediate in Synthetic Pathways
Methyl 3-(bromomethyl)-4-nitrobenzoate and its isomers are valuable intermediates in organic synthesis due to the presence of three distinct and reactive functional groups. These groups can be manipulated selectively to construct more complex molecules.
The bromomethyl group is a key feature, serving as a potent electrophile in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and carbanions, thereby enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A significant application of an isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is its use as a crucial intermediate in the synthesis of the antineoplastic drug Lenalidomide (B1683929). chemicalbook.comgoogle.com In this synthesis, the bromomethyl group reacts with an amine to form a new carbon-nitrogen bond, which is a key step in constructing the final isoindolinone core of the drug molecule. google.com
The nitro group provides another point of synthetic utility. It can be readily reduced to an amino group (-NH₂), which is a versatile functional group for further transformations, such as diazotization or acylation. This conversion from a nitro to an amino group is a fundamental strategy in the synthesis of many pharmaceuticals and dyes. aiinmr.com
Finally, the methyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters or amides. This flexibility allows for modification of the molecule's polarity and its ability to engage in further coupling reactions. The combination of these three functional groups makes compounds of the methyl bromomethylnitrobenzoate class powerful building blocks for medicinal chemistry and materials science.
Historical Context of Bromomethylaromatic Compounds in Chemical Synthesis
Side-Chain Bromination Strategies
The conversion of the methyl group in methyl 3-methyl-4-nitrobenzoate to a bromomethyl group is a benzylic halogenation reaction. This process typically proceeds via a free-radical mechanism.
Free Radical Bromination Utilizing Elemental Bromine (Br₂) and Photoinitiation (e.g., UV Irradiation)
The direct use of elemental bromine (Br₂) for benzylic bromination is a classic method that relies on the generation of bromine radicals. researchgate.net This is typically achieved through photoinitiation, where the reaction mixture is exposed to ultraviolet (UV) light. researchgate.netrsc.org The process occurs in three main stages: initiation, propagation, and termination.
Initiation: UV light provides the energy for the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals (Br•). researchgate.net
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methyl-4-nitrobenzoate. This step is favored due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of Br₂ to form the desired product, methyl 3-(bromomethyl)-4-nitrobenzoate, and a new bromine radical, which continues the chain reaction.
Termination: The reaction concludes when radicals combine with each other in various ways. researchgate.net
This method often requires inert solvents, such as carbon tetrachloride (CCl₄) or benzotrifluoride, and careful control of the reaction conditions to prevent unwanted side reactions, such as aromatic ring bromination or over-bromination. organic-chemistry.org
| Reactant | Reagents | Conditions | Key Feature |
|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | Elemental Bromine (Br₂) | UV Irradiation, Inert Solvent | Direct bromination via photo-generated bromine radicals. |
N-Bromosuccinimide (NBS)-Mediated Bromination with Radical Initiators (e.g., 2,2'-Azobisisobutyronitrile (AIBN))
A widely used and often more selective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgyoutube.com This reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride. wikipedia.org
The key advantage of using NBS is that it provides a low, constant concentration of elemental bromine in the reaction mixture. masterorganicchemistry.com The reaction is initiated by the homolytic decomposition of AIBN upon heating, which then abstracts a hydrogen from trace amounts of HBr present to generate a bromine radical. This bromine radical initiates the chain reaction as described in the previous section. The HBr consumed in this process is regenerated when the benzylic radical reacts with Br₂. The succinimide (B58015) byproduct can be easily removed by filtration after the reaction. This method generally offers higher yields and better selectivity compared to using elemental bromine directly. masterorganicchemistry.com
| Reactant | Reagents | Initiator | Solvent | Key Feature |
|---|---|---|---|---|
| Methyl 3-methyl-4-nitrobenzoate | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Provides a low, steady concentration of Br₂ for selective benzylic bromination. masterorganicchemistry.com |
Regiocontrol and Minimization of Oligo-brominated Byproducts (e.g., Methyl 3-dibromomethyl-4-nitrobenzoate)
A significant challenge in the side-chain bromination of methyl 3-methyl-4-nitrobenzoate is achieving mono-bromination while minimizing the formation of the di-brominated byproduct, methyl 3-(dibromomethyl)-4-nitrobenzoate. The high stability of the benzylic radical intermediate inherently directs the bromination to the methyl group rather than the aromatic ring.
Several strategies are employed to enhance regiocontrol and limit over-bromination:
Stoichiometry Control: Careful control of the molar ratio of the brominating agent to the substrate is crucial. Using a slight excess (e.g., 1.05 to 1.2 equivalents) of NBS can help ensure complete conversion of the starting material without significantly promoting di-bromination.
Reaction Time and Temperature: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the reaction to be stopped once the starting material is consumed, preventing prolonged exposure to brominating conditions that could lead to the formation of the di-bromo product.
Use of NBS: As mentioned, NBS is generally preferred over elemental bromine for its ability to maintain a low bromine concentration, which disfavors the second bromination step. masterorganicchemistry.com
Precursor Synthesis and Functional Group Interconversions
The availability of high-purity precursors is fundamental to the successful synthesis of this compound.
Esterification of 3-(bromomethyl)-4-nitrobenzoic acid
One synthetic route to the target compound involves the esterification of 3-(bromomethyl)-4-nitrobenzoic acid. This transformation is typically achieved through a Fischer esterification reaction. truman.edu In this acid-catalyzed process, the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, excess methanol is used, and often, the water formed as a byproduct is removed. truman.edu
Derivation from Methyl 3-methyl-4-nitrobenzoate
The most common precursor for the side-chain bromination is methyl 3-methyl-4-nitrobenzoate. chemicalbook.comnih.gov This starting material can be synthesized through several pathways.
One common method is the esterification of 3-methyl-4-nitrobenzoic acid. chemicalbook.com This can be accomplished using standard esterification procedures, such as reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or using a reagent like thionyl chloride to form the acyl chloride, which then reacts readily with methanol. chemicalbook.comresearchgate.net
Alternatively, methyl 3-methyl-4-nitrobenzoate can be prepared by the nitration of methyl 3-methylbenzoate. orgsyn.orgsavemyexams.com This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgquora.com The reaction conditions, particularly the temperature, must be carefully controlled to ensure selective mono-nitration and to manage the exothermic nature of the reaction. savemyexams.com The synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, can be achieved through the oxidation of 2,4-dimethylnitrobenzene using various oxidizing agents, including nitric acid or potassium permanganate. quora.comgoogle.com
| Precursor Synthesis Method | Starting Material | Reagents | Product |
|---|---|---|---|
| Esterification | 3-Methyl-4-nitrobenzoic acid | Methanol, H₂SO₄ (catalyst) or Thionyl Chloride | Methyl 3-methyl-4-nitrobenzoate |
| Nitration | Methyl 3-methylbenzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-methyl-4-nitrobenzoate |
Conversion from Acetoxymethyl and Hydroxymethyl Analogues (e.g., Methyl 3-acetoxymethyl-4-nitrobenzoate, Methyl 3-hydroxymethyl-4-nitrobenzoate)
The transformation of benzylic alcohols and their corresponding acetates into benzylic bromides are established methods in organic synthesis. These precursors offer an alternative route to the target compound, distinct from the direct bromination of the parent methyl-substituted arene.
From Methyl 3-hydroxymethyl-4-nitrobenzoate:
The direct conversion of the hydroxymethyl group to a bromomethyl group is a common deoxybromination reaction. This transformation can be achieved using various brominating agents that are effective for converting benzylic alcohols to benzyl bromides. Standard reagents for this purpose include phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr). The reaction with PBr₃ is typically performed in an inert solvent like diethyl ether or dichloromethane (B109758) at reduced temperatures to control reactivity. Alternatively, heating the alcohol with aqueous HBr can also yield the desired benzyl bromide.
From Methyl 3-acetoxymethyl-4-nitrobenzoate:
The conversion from the acetoxymethyl analogue is generally less direct. A standard approach involves a two-step sequence. First, the acetate (B1210297) ester is hydrolyzed to the corresponding hydroxymethyl intermediate under either acidic or basic conditions. Following hydrolysis and purification, the resulting methyl 3-hydroxymethyl-4-nitrobenzoate is then subjected to bromination as described above. This two-step process is often more efficient and higher-yielding than attempting a direct, one-pot conversion of the acetate to the bromide.
Table 1: Generalized Reaction Conditions for Analogue Conversion
| Starting Material | Typical Reagent(s) | General Conditions |
|---|---|---|
| Methyl 3-hydroxymethyl-4-nitrobenzoate | Phosphorus tribromide (PBr₃) | Inert solvent (e.g., CH₂Cl₂), 0°C to room temperature |
| Methyl 3-hydroxymethyl-4-nitrobenzoate | Hydrobromic acid (HBr) | Aqueous solution, often with heating |
| Methyl 3-acetoxymethyl-4-nitrobenzoate | 1. Base (e.g., NaOH) or Acid (e.g., H₂SO₄) for hydrolysis 2. PBr₃ or HBr for bromination | Two-step process: hydrolysis followed by bromination |
Optimization of Reaction Conditions and Enhancement of Synthetic Yields
The most prevalent method for synthesizing this compound is through the radical bromination of the corresponding toluene (B28343) derivative, methyl 3-methyl-4-nitrobenzoate. This reaction, often a variation of the Wohl-Ziegler reaction, requires careful optimization to maximize the yield of the desired mono-brominated product while minimizing side reactions. scientificupdate.com
Key factors influencing the outcome of radical bromination include the choice of reagents, temperature, solvent, and reaction time. numberanalytics.com The primary challenge is to prevent over-bromination, which leads to the formation of methyl 3-(dibromomethyl)-4-nitrobenzoate, and to avoid electrophilic substitution on the aromatic ring. scientificupdate.com
Detailed Research Findings:
Reagent Concentration: A critical factor for selectivity is maintaining a low concentration of molecular bromine (Br₂) throughout the reaction. N-bromosuccinimide (NBS) is widely used for this purpose as it reacts with the HBr byproduct to generate Br₂ in situ, ensuring its concentration remains low. scientificupdate.commasterorganicchemistry.com This favors the desired radical substitution pathway over competing reactions. scientificupdate.com Studies on similar substrates, like 2-fluoro-3-nitrotoluene, have shown that continuous addition of an NBS slurry can effectively minimize impurity formation by keeping the solution-phase concentration of Br₂ low. scientificupdate.com
Initiation: The reaction is initiated by radical initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), upon heating, or by photochemical means using UV or visible light. researchgate.net Photochemical initiation can sometimes offer improved selectivity. gla.ac.uk
Temperature: Reaction temperature significantly affects the rate and selectivity. numberanalytics.com Higher temperatures accelerate the reaction but may also increase the formation of undesired byproducts. Therefore, the temperature must be carefully controlled to balance reaction speed with selectivity.
Solvent: The choice of solvent is crucial. Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used. However, due to toxicity and environmental concerns, alternative solvents such as acetonitrile (B52724) have been explored, which can improve both yield and process reproducibility. researchgate.net
Stoichiometry and Purity: The stoichiometry of the brominating agent relative to the substrate must be precisely controlled to favor mono-bromination. Furthermore, the purity of the brominating agent itself can impact the reaction; lots of NBS with higher levels of Br₂ or HBr impurities have been shown to be more active, potentially leading to increased di-bromide formation. scientificupdate.com
Table 2: Effect of Reaction Parameters on Benzylic Bromination Yield
| Parameter | Effect on Yield/Selectivity | Optimization Strategy |
|---|---|---|
| Brominating Agent | Type and purity affect selectivity (mono- vs. di-bromination). scientificupdate.com | Use high-purity NBS or DBDMH; control stoichiometry carefully. |
| Initiator | Choice of thermal (AIBN, BPO) vs. photochemical initiation can alter selectivity. gla.ac.uk | Select initiator based on substrate and desired reaction conditions. |
| Temperature | Higher temperature increases rate but may decrease selectivity. numberanalytics.com | Maintain optimal temperature to balance reaction rate and byproduct formation. |
| Solvent | Affects radical stability, reaction rate, and process safety. numberanalytics.com | Choose a solvent that promotes selectivity and is environmentally acceptable (e.g., acetonitrile). researchgate.net |
| Reagent Addition | Slow or continuous addition minimizes side reactions. scientificupdate.com | Employ continuous flow or slow addition of the brominating agent. scientificupdate.com |
Comparative Analysis of Bromination Reagents and Selectivity in Aromatic Systems
The synthesis of this compound requires high selectivity for the benzylic position over the aromatic ring. The aromatic ring in the substrate is substituted with two electron-withdrawing groups (nitro and methyl ester), which deactivates it towards electrophilic aromatic substitution. However, the choice of brominating agent and conditions is still paramount to ensure the desired radical pathway predominates.
N-Bromosuccinimide (NBS): NBS is the most common reagent for benzylic bromination due to its ability to provide a constant, low concentration of Br₂. masterorganicchemistry.com This condition is ideal for radical chain reactions while suppressing ionic pathways like electrophilic addition to the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond by an initiator, which starts the radical chain process. manac-inc.co.jp
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is an effective alternative to NBS. organic-chemistry.org It is less expensive and, because each molecule contains two bromine atoms, it can reduce the amount of imide byproduct generated per bromination. manac-inc.co.jpmanac-inc.co.jp Its reactivity is very similar to that of NBS. manac-inc.co.jp Interestingly, the reaction pathway when using DBDMH can be directed by the choice of catalyst; Lewis acids tend to favor benzylic bromination, whereas Brønsted acids can promote bromination of the aromatic ring. manac-inc.co.jp
Molecular Bromine (Br₂): While elemental bromine can be used for benzylic bromination, typically under photochemical initiation, it is generally less selective than NBS or DBDMH. bohrium.com Br₂ has a greater propensity for electrophilic aromatic substitution, especially if trace amounts of Lewis acids are present, which could catalyze ring bromination. Controlling the reaction to achieve selective mono-bromination at the benzylic position with Br₂ is significantly more challenging. masterorganicchemistry.com
The selectivity for benzylic bromination arises from the relative weakness of the benzylic C-H bond (bond dissociation energy of ~90 kcal/mol) compared to other C-H bonds. masterorganicchemistry.com This weakness is due to the resonance stabilization of the resulting benzylic radical, making hydrogen abstraction from this position kinetically favorable for a bromine radical. libretexts.org
Table 3: Comparison of Common Brominating Reagents for Benzylic Bromination
| Reagent | Advantages | Disadvantages | Selectivity for Benzylic Position |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Excellent selectivity, maintains low Br₂ concentration, widely used. masterorganicchemistry.commasterorganicchemistry.com | Higher cost compared to DBDMH. | High |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Lower cost, less byproduct per mole of Br, similar reactivity to NBS. manac-inc.co.jpmanac-inc.co.jp | Selectivity can be influenced by acidic catalysts. manac-inc.co.jp | High (under radical conditions) |
| Molecular Bromine (Br₂) | Inexpensive and readily available. | Lower selectivity, risk of electrophilic aromatic substitution, difficult to handle. masterorganicchemistry.com | Moderate to Low |
Nucleophilic Displacement Reactions at the Benzylic Bromine Center
The benzylic bromine atom in this compound is highly susceptible to nucleophilic displacement reactions. The adjacent electron-withdrawing nitro and carboxymethyl groups on the benzene ring stabilize the transition state of SN2 reactions, enhancing the reactivity of the bromomethyl group.
Nucleophilic substitution with acetate ions can convert this compound into its corresponding acetoxymethyl derivative, methyl 3-(acetoxymethyl)-4-nitrobenzoate. This reaction is typically carried out using a salt such as sodium acetate in a suitable polar aprotic solvent. Subsequent hydrolysis of the resulting ester under either acidic or basic conditions yields the hydroxymethyl derivative, methyl 3-(hydroxymethyl)-4-nitrobenzoate. chemscene.combldpharm.com This two-step process provides a straightforward route to introduce a hydroxymethyl group at the 3-position.
Reaction Scheme: Synthesis of Hydroxymethyl Derivative
| Reactant | Reagents | Product |
|---|
The benzylic bromide can be oxidized to an aldehyde, yielding methyl 3-formyl-4-nitrobenzoate. Several methods are applicable for this transformation. The Sommelet reaction, for instance, involves the reaction of the benzyl halide with hexamine, followed by hydrolysis to furnish the aldehyde. wikipedia.org Another effective method is the Hass-Bender oxidation, which utilizes the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides into benzaldehydes. wikipedia.org These methods offer reliable pathways for the introduction of a formyl group.
Common Oxidation Reactions for Benzylic Bromides
| Reaction Name | Key Reagents | Product |
|---|---|---|
| Sommelet Reaction | Hexamethylenetetramine (hexamine), water | Aldehyde |
The electrophilic nature of the benzylic carbon makes this compound an excellent substrate for coupling with a variety of nucleophiles, a strategy often employed in the synthesis of heterocyclic compounds. For example, in the synthesis of the immunomodulatory drug lenalidomide (B1683929), a structurally related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, undergoes a coupling reaction with α-aminoglutarimide hydrochloride. google.com This reaction proceeds via nucleophilic attack of the primary amine on the benzylic carbon, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization to form the isoindolinone core of the molecule. google.com Similar reactions with other nitrogen, oxygen, or sulfur-containing nucleophiles can be envisioned to construct a wide array of heterocyclic frameworks.
Reaction of this compound with triphenylphosphine (B44618) readily affords the corresponding quaternary phosphonium (B103445) salt. researchgate.netorgsyn.org This salt is a key precursor for the Wittig reaction, a widely used method for the synthesis of alkenes. researchgate.net Upon treatment with a strong base, the phosphonium salt is deprotonated to form a phosphorus ylide. This ylide can then react with aldehydes or ketones to produce alkenes with high stereoselectivity. This transformation provides a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon chain at the benzylic position.
Steps in the Wittig Reaction
| Step | Description |
|---|---|
| 1. Salt Formation | This compound reacts with triphenylphosphine to form a stable phosphonium salt. |
| 2. Ylide Generation | The phosphonium salt is treated with a strong base to generate the nucleophilic phosphorus ylide. |
| 3. Olefination | The ylide reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. |
Transformations Involving the Carboxylic Ester Functional Group
The methyl ester group of this compound can undergo various transformations characteristic of carboxylic acid derivatives. One of the most common reactions is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(bromomethyl)-4-nitrobenzoic acid. oieau.frchemspider.com Basic hydrolysis, also known as saponification, is often preferred due to its generally faster reaction rates and irreversible nature. msu.edu The resulting carboxylate can then be protonated in an acidic workup to give the free carboxylic acid. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of hydrolysis. oieau.fr The ester can also undergo transesterification in the presence of an alcohol and a suitable catalyst, or be converted to an amide by reaction with an amine.
Influence of the Nitro Group on Aromatic Ring Reactivity and Electrophilicity
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution reactions by reducing the electron density of the π-system. rsc.orgbrainly.comstackexchange.com This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation more difficult to achieve compared to unsubstituted benzene.
Development of Advanced Functional Derivatives for Specific Applications
This compound serves as a versatile building block in organic synthesis, enabling the creation of a variety of functionalized molecules with potential therapeutic applications. Its reactivity, primarily centered around the electrophilic benzylic bromide, allows for the introduction of diverse structural motifs. A notable application of this compound is in the development of novel immunomodulatory agents, specifically agonists for Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system.
Research into a new class of small-molecule TLR4 agonists, termed neoseptins, has utilized this compound as a key starting material for the synthesis of analogues designed to probe the structure-activity relationships of these immune-stimulating compounds. nih.gov The synthesis of these derivatives involves nucleophilic substitution at the benzylic position, demonstrating the utility of this compound in linker-based drug design.
One such derivative, compound 92 , was synthesized by the alkylation of 4-triisopropyloxyphenol with this compound. nih.gov This reaction introduces an oxygen-containing linker, which was explored to understand its impact on the agonist activity of the neoseptin scaffold. The synthesis of this derivative is summarized in the table below.
Table 1: Synthesis of Neoseptin Analogue 92
| Reactant A | Reactant B | Product | Yield (%) | Application | Reference |
|---|---|---|---|---|---|
| This compound | 4-Triisopropyloxyphenol | Compound 92 | 68 | TLR4 Agonist Analogue | nih.gov |
Another advanced functional derivative, compound 94 , was prepared through a Suzuki coupling reaction. nih.gov In this case, this compound was coupled with 4-(triisopropylsilyloxy)phenyl boronic acid. This transformation was aimed at creating an analogue with a shortened linker in comparison to other compounds in the series, to further elucidate the spatial requirements for effective TLR4 agonism. nih.gov The details of this synthesis are presented in the following table.
Table 2: Synthesis of Neoseptin Analogue 94
| Reactant A | Reactant B | Catalyst | Product | Yield (%) | Application | Reference |
|---|---|---|---|---|---|---|
| This compound | 4-(Triisopropylsilyloxy)phenyl boronic acid | PdCl2 | Compound 94 | 58 | TLR4 Agonist Analogue | nih.gov |
These examples highlight the role of this compound in the systematic development of bioactive compounds. The ability to readily introduce different linker moieties through either nucleophilic substitution or cross-coupling reactions makes it a valuable tool for medicinal chemists exploring structure-activity relationships in the pursuit of new therapeutic agents. nih.gov
Strategic Applications in Complex Organic Synthesis and Chemical Biology
Role as a Key Intermediate in Pharmaceutical Synthesis Pathways (e.g., Lenalidomide (B1683929) Analogues)
The most prominent application of methyl 3-(bromomethyl)-4-nitrobenzoate is as a crucial intermediate in the synthesis of lenalidomide and its analogues. encyclopedia.pubontosight.airesearchgate.netgoogle.comgoogle.comresearchgate.netnewdrugapprovals.orgchemicalbook.com Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma, is synthesized by reacting this compound with 3-aminopiperidine-2,6-dione. researchgate.netresearchgate.netnewdrugapprovals.org This reaction forms the core isoindolinone structure of the drug. The nitro group is then subsequently reduced to an amino group to yield the final active pharmaceutical ingredient.
The versatility of this compound extends to the synthesis of a variety of lenalidomide analogues. By modifying the piperidine-2,6-dione ring or by introducing different substituents on the phthaloyl ring, researchers can generate a library of compounds with potentially enhanced or altered biological activities. nih.govnih.gov This analogue synthesis is critical for structure-activity relationship (SAR) studies, aiming to develop new therapeutics with improved efficacy and reduced side effects. nih.govnih.gov
Table 1: Synthesis of Lenalidomide Precursor
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | 3-Aminopiperidine-2,6-dione | 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Key intermediate in the synthesis of Lenalidomide and its analogues. |
Design and Synthesis of Photo-cleavable Linkers and Reagents
The ortho-nitrobenzyl group, a core feature of this compound, is a well-established photolabile protecting group. Upon irradiation with UV light, typically around 365 nm, the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond. This property is harnessed in the design of photo-cleavable linkers and reagents.
This compound serves as a convenient starting material for the synthesis of these photo-cleavable moieties. The bromomethyl group can be readily functionalized with various molecules of interest, such as fluorescent dyes, affinity tags, or therapeutic agents. The resulting conjugate can then be attached to a solid support or a biological molecule. Subsequent exposure to UV light allows for the controlled release of the cargo, providing spatial and temporal control over its activity. This has applications in drug delivery, materials science, and the study of cellular processes.
Precursor for Bioconjugation and Proteomics Research (e.g., 4-Bromomethyl-3-nitrobenzoic acid succinimide (B58015) ester)
In the fields of bioconjugation and proteomics, the ability to selectively label and modify proteins is paramount. This compound can be converted into more reactive derivatives, such as 4-bromomethyl-3-nitrobenzoic acid succinimide ester, to facilitate this process. The succinimide ester group reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.
The incorporated ortho-nitrobenzyl moiety can then serve multiple purposes. It can act as a photo-cleavable linker, allowing for the release of the protein from a surface or another molecule after UV irradiation. This is particularly useful in proteomics for the selective isolation and analysis of protein complexes. Furthermore, the nitro group can be reduced to an amine, providing a point for further chemical modification or the attachment of other functional groups.
Building Block for Novel Heterocyclic Compounds (e.g., 2H-Indazole Derivatives)
The reactivity of the bromomethyl and nitro groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. One notable example is the synthesis of 2H-indazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 2H-indazoles from this compound typically involves a reaction with a hydrazine (B178648) derivative. The initial nucleophilic substitution of the bromide by the hydrazine is followed by an intramolecular cyclization, often promoted by a base. The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack and can be subsequently modified to introduce further diversity into the final heterocyclic scaffold.
Integration into Polymeric and Supramolecular Systems (e.g., UV-cleavable reagents for polyacrylamide acryl hydrate)
The photo-cleavable nature of the ortho-nitrobenzyl group derived from this compound can be exploited in the design of smart polymeric and supramolecular systems. For instance, it can be incorporated as a UV-cleavable crosslinker in polymer networks, such as polyacrylamide hydrogels.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of methyl 3-(bromomethyl)-4-nitrobenzoate, providing detailed information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.
The aromatic region is particularly informative. The proton at position 2 (H-2) is anticipated to appear as a doublet, deshielded by the adjacent nitro group and the ester group. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-2 and H-6. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5. The strong electron-withdrawing nature of the nitro group at position 4 and the ester group at position 1 significantly influences the chemical shifts of these aromatic protons, shifting them downfield.
The benzylic protons of the bromomethyl (-CH₂Br) group are expected to produce a singlet, as there are no adjacent protons to couple with. This signal would appear at a characteristic downfield position due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The methyl ester (-OCH₃) protons will also appear as a distinct singlet, typically in the range of 3.9-4.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H-2 | ~8.5 | d | J ≈ 2 Hz |
| Aromatic H-5 | ~8.2 | dd | J ≈ 8 Hz, 2 Hz |
| Aromatic H-6 | ~8.0 | d | J ≈ 8 Hz |
| Benzylic (-CH₂Br) | ~4.8 | s | N/A |
| Methyl Ester (-OCH₃) | ~3.9 | s | N/A |
Note: The chemical shifts are predicted values based on structure-property relationships and data from analogous compounds. Actual experimental values may vary.
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 164-166 ppm. The aromatic carbons will have varied chemical shifts influenced by their substituents. The carbon bearing the nitro group (C-4) will be significantly deshielded, as will the carbon attached to the ester group (C-1). The carbon attached to the bromomethyl group (C-3) will also be clearly identifiable. The benzylic carbon (-CH₂Br) and the methyl ester carbon (-OCH₃) will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~165 |
| Aromatic C-4 (-NO₂) | ~150 |
| Aromatic C-1 (-COOCH₃) | ~135 |
| Aromatic C-3 (-CH₂Br) | ~134 |
| Aromatic C-2, C-5, C-6 | 125-132 |
| Methyl Ester (-OCH₃) | ~53 |
| Benzylic (-CH₂Br) | ~30 |
Note: The chemical shifts are predicted values. Actual experimental values may vary.
To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H-5 with H-6, and H-5 with H-2), confirming their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the signals of H-2, H-5, H-6, the benzylic protons, and the methyl protons to their corresponding carbon atoms (C-2, C-5, C-6, -CH₂Br, and -OCH₃).
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₈BrNO₄), the calculated exact mass is 272.9686 u. An HRMS measurement confirming this exact mass provides strong evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound and for identifying and quantifying any impurities. In the synthesis of this compound, the formation of isomeric impurities, such as methyl 2-(bromomethyl)-4-nitrobenzoate or methyl 5-(bromomethyl)-2-nitrobenzoate, is possible. GC can effectively separate these isomers based on their different boiling points and interactions with the chromatographic column. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their positive identification and confirming the purity of the target compound.
Chromatographic Methodologies for Isolation and Quantification
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities present in a reaction mixture. The choice between high-performance liquid chromatography (HPLC) and conventional column chromatography depends on the scale of the separation (analytical vs. preparative) and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. For analytical purposes, HPLC methods can be developed to determine the purity of a sample and to monitor the progress of a reaction. While specific validated methods for this exact compound are not extensively published, typical method development would involve optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.
In a preparative context, HPLC can be used for high-purity isolation. For instance, in the synthesis of related nitrobenzoate derivatives, preparative HPLC has been employed to isolate specific products from complex reaction mixtures. The principles of such separations are directly applicable to this compound.
A hypothetical, yet representative, analytical HPLC method development could involve the following parameters, which are commonly used for aromatic, moderately polar compounds:
| Parameter | Condition | Purpose |
| Stationary Phase | C18 (Reversed-Phase) | Provides effective separation for moderately polar organic molecules based on hydrophobic interactions. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water | A gradient elution, starting with a higher water percentage and increasing the organic solvent, would likely be used to resolve impurities. |
| Detection | UV-Vis Detector at ~254 nm | The aromatic nitro-substituted ring provides strong chromophores, allowing for sensitive detection at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns (e.g., 4.6 mm internal diameter) to ensure efficient separation. |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | To ensure reproducible retention times and improve peak shape. |
Validation of such a method would involve assessing its linearity, accuracy, precision, and robustness to ensure reliable and consistent results for the quantification of this compound.
Column Chromatography for Purification Strategies and Fractionation
Column chromatography is the most commonly cited method for the purification of this compound on a preparative scale following its synthesis. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a mobile phase (eluent) to separate the components of a mixture.
The purification strategy involves loading the crude reaction mixture onto the top of the silica gel column and then passing a solvent system through it. The separation is based on the differential adsorption of the compounds to the silica gel. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer.
Research findings detail specific conditions for the successful purification of this compound. For example, following the bromination of methyl 3-methyl-4-nitrobenzoate, the resulting crude product is subjected to flash column chromatography. The fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure desired product. The solvent is then removed from the combined pure fractions, often by rotary evaporation, to yield the purified this compound.
Specific parameters reported for the column chromatographic purification are summarized below:
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | A standard adsorbent for separating moderately polar organic compounds. |
| Eluent System | Ethyl acetate (B1210297)/Hexane mixture | The ratio is optimized to achieve good separation between the product and impurities. A common starting point is a low polarity mixture (e.g., 1:9 ethyl acetate:hexane), with the polarity gradually increased if necessary. |
| Technique | Flash Chromatography | Applying pressure (e.g., with air or nitrogen) to the column speeds up the elution process, improving the efficiency and resolution of the separation compared to gravity chromatography. |
| Monitoring | Thin Layer Chromatography (TLC) | Used to analyze the collected fractions to determine which ones contain the pure product before they are combined. |
This purification strategy is effective for removing unreacted starting materials and by-products, yielding this compound with a high degree of purity suitable for further research and synthetic applications.
Computational Chemistry and Theoretical Investigations of Methyl 3 Bromomethyl 4 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of methyl 3-(bromomethyl)-4-nitrobenzoate. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies.
The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, while the methyl ester (-COOCH₃) is also deactivating. chemicalbook.com These groups pull electron density away from the aromatic ring. The bromomethyl group (-CH₂Br) can participate in reactions due to the polar C-Br bond.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely distributed over the nitro group and the carbonyl of the ester, reflecting their electron-accepting nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net In this compound, the MEP would show a significant negative potential around the oxygen atoms of the nitro and ester groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring and the methylene (B1212753) group.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Expected Value/Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. | Relatively low energy due to electron-withdrawing groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. | Low energy, indicating a strong propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; correlates with chemical reactivity and stability. | A moderately small gap, suggesting potential for reactivity. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. wisc.edu These predictions are valuable for structure verification and interpretation of experimental spectra. For this compound, theoretical calculations would predict distinct signals for the different protons and carbons.
In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 7.5-8.5 ppm), with their exact shifts influenced by the electronic effects of the three different substituents. The strong deshielding effect of the nitro group would cause nearby protons to resonate at a lower field. aiinmr.com The methylene protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet around 4.5-5.0 ppm. The methyl protons of the ester group (-OCH₃) would be the most upfield, appearing as a singlet around 3.9-4.0 ppm. chemicalbook.com
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would have the largest chemical shift (downfield, ~165 ppm). aiinmr.com The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon (-CH₂Br) and the methyl carbon (-OCH₃) would appear further upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual)
| Group | Atom Type | Predicted Chemical Shift Range (ppm) | Rationale |
| Aromatic Ring | ¹H | 7.5 - 8.5 | Deshielded by the aromatic system and electron-withdrawing groups. |
| Bromomethyl (-CH₂Br) | ¹H | 4.5 - 5.0 | Deshielded by the adjacent electronegative bromine atom. |
| Methyl Ester (-OCH₃) | ¹H | 3.9 - 4.0 | Typical range for methyl ester protons. |
| Carbonyl (-C=O) | ¹³C | ~165 | Characteristic chemical shift for an ester carbonyl carbon. |
| Aromatic Ring | ¹³C | 120 - 150 | Standard range for aromatic carbons, with variations due to substituents. |
| Methyl Ester (-OCH₃) | ¹³C | ~53 | Typical range for a methyl ester carbon. |
| Bromomethyl (-CH₂Br) | ¹³C | ~30-35 | Influenced by the attached bromine atom. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. acs.org For this compound, a key reaction pathway to study would be nucleophilic substitution at the benzylic carbon of the bromomethyl group.
By modeling the reaction with a nucleophile, researchers can map out the potential energy surface. This involves locating the structures of the reactants, the transition state (the highest energy point along the reaction coordinate), and the products. The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate. Such analyses can confirm whether the reaction proceeds via an Sₙ2-like mechanism. DFT calculations are commonly employed to identify these stationary points and confirm transition states by ensuring they have exactly one imaginary frequency in a vibrational analysis. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Bromides
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, key rotations would be around the C-C bonds connecting the substituents to the aromatic ring. This includes the rotation of the ester group, the nitro group, and the bromomethyl group. While rotation of the bromomethyl group is relatively free, steric hindrance between the substituents may create preferential orientations (conformers) with lower energy. tru.ca Computational methods can calculate the relative energies of these different conformers to determine the most stable structure.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of this compound, either in a solvent or in a biological environment, would track the movements of each atom based on a force field. This can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its conformational flexibility and how it might bind to a biological target. nih.gov
In-silico Prediction of Physicochemical Descriptors and Bioavailability-related Parameters
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A higher LogP means greater solubility in lipids.
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. A TPSA greater than 140 Ų often correlates with poor cell permeability. wikipedia.org
Rotatable Bond Count: This is the number of bonds that allow for free rotation. A lower number (typically ≤10) is associated with better oral bioavailability.
Table 3: Predicted Physicochemical and Bioavailability Descriptors (Based on Isomer Data)
| Descriptor | Definition | Predicted Value (Approximate) | Significance |
| Molecular Formula | The chemical formula of the molecule. | C₉H₈BrNO₄ | Defines the elemental composition. |
| Molecular Weight | The mass of one mole of the substance. | 274.07 g/mol | Important for pharmacokinetic properties. |
| XLogP3-AA | A computationally predicted LogP value. | ~2.3 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms. | 72.1 Ų | Suggests good potential for cell membrane permeation. wikipedia.org |
| Rotatable Bond Count | Number of bonds with free rotation. | 3 | Suggests good oral bioavailability. |
| Hydrogen Bond Acceptor Count | Number of atoms that can accept a hydrogen bond. | 4 | Influences solubility and binding characteristics. |
| Heavy Atom Count | The number of non-hydrogen atoms. | 15 | A measure of molecular size. |
Development of Predictive Models for Structure-Reactivity Relationships
The computational data generated for this compound can be used to develop predictive models for structure-reactivity relationships, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.
These models aim to establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed biological activity or chemical reactivity. For a series of related aromatic bromides, descriptors such as the HOMO-LUMO gap, partial atomic charges, dipole moment, LogP, and TPSA could be calculated. By correlating these descriptors with experimentally determined reaction rates or biological activities, a predictive model can be built. This allows researchers to estimate the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and accelerating the discovery process.
Future Prospects and Emerging Research Areas
Development of Novel Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For methyl 3-(bromomethyl)-4-nitrobenzoate, the development of asymmetric synthetic routes to its chiral derivatives is a burgeoning area of research. Current investigations are centered on the use of chiral catalysts and auxiliaries to introduce stereocenters in a controlled manner.
Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids are being explored as catalysts for the enantioselective functionalization of the bromomethyl group. These catalysts can activate the substrate and guide the approach of a nucleophile to create a specific stereoisomer. For instance, researchers are investigating phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts to achieve asymmetric alkylation at the benzylic position.
Another promising approach involves the use of metal-based chiral catalysts. Complexes of metals such as palladium, rhodium, and copper with chiral ligands are being developed to catalyze a variety of asymmetric transformations. These include enantioselective cross-coupling reactions and allylic alkylations, where the bromomethyl group is first converted to a more reactive intermediate.
The strategic placement of the nitro and ester groups on the aromatic ring of this compound influences the electronic properties of the molecule, which can be harnessed to control the stereochemical outcome of these reactions. The electron-withdrawing nature of the nitro group, for example, can enhance the reactivity of the benzylic position towards nucleophilic attack.
These research efforts are aimed at providing efficient and scalable methods for the synthesis of a wide range of chiral derivatives of this compound. Such derivatives are valuable building blocks for the synthesis of complex chiral molecules with potential biological activity.
Exploration of New Chemical Transformations at the Bromomethyl and Ester Moieties
Beyond established reactions, the scientific community is actively exploring novel chemical transformations at the two key functional groups of this compound: the bromomethyl and the methyl ester moieties. These investigations aim to expand the synthetic utility of this compound and enable the creation of new molecular architectures.
At the bromomethyl position, researchers are moving beyond simple nucleophilic substitutions. Recent studies are focusing on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For example, Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions are being adapted to introduce aryl, alkynyl, and amino groups, respectively. Furthermore, the potential for radical-mediated reactions at the benzylic position is being explored to forge new bonds under mild conditions. The development of photoredox catalysis in this context is a particularly active area, offering a green and efficient way to generate and react with the benzylic radical.
The methyl ester group, while often considered a stable functionality, is also a target for innovative transformations. Beyond simple hydrolysis or amidation, researchers are investigating decarbonylative coupling reactions that would allow for the direct replacement of the ester with other functional groups. Additionally, the ester can be used to direct ortho-metalation, enabling the introduction of substituents at the C2 position of the benzene (B151609) ring, further increasing the molecular diversity accessible from this starting material. The reduction of the ester to the corresponding alcohol or aldehyde also provides a gateway to a host of other chemical transformations.
The interplay between the bromomethyl and ester groups, along with the influence of the nitro group, presents a rich platform for discovering new and selective chemical reactions. These explorations are crucial for unlocking the full synthetic potential of this compound as a versatile building block in organic synthesis.
Innovative Applications in Advanced Materials Science and Nanotechnology
The unique electronic and structural features of this compound make it an intriguing candidate for applications in the rapidly evolving fields of advanced materials science and nanotechnology. Researchers are beginning to explore how this molecule can be incorporated into functional materials with tailored properties.
One promising avenue is the use of this compound as a monomer or functionalizing agent in the synthesis of novel polymers. The reactive bromomethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. The presence of the nitro group can impart specific electronic properties to the resulting polymer, such as charge-transport capabilities, making them potentially useful in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
In the realm of nanotechnology, the molecule's structure is being considered for the surface modification of nanoparticles. By attaching this compound to the surface of metallic or semiconductor nanoparticles, their solubility, stability, and electronic properties can be tuned. The nitroaromatic moiety could also serve as a recognition site for specific analytes, opening up possibilities for the development of novel sensors.
Furthermore, the potential for this compound to act as a building block in the construction of metal-organic frameworks (MOFs) is an area of growing interest. The carboxylate group (after hydrolysis of the ester) and the potential for the nitro group to coordinate with metal ions could lead to the formation of porous materials with applications in gas storage, separation, and catalysis.
The ability of nitroaromatic compounds to participate in self-assembly processes through π-π stacking and other non-covalent interactions is also being investigated. By designing derivatives of this compound, it may be possible to create supramolecular structures with interesting optical or electronic properties. While still in the exploratory phase, these innovative applications highlight the potential of this compound to contribute to the development of the next generation of advanced materials and nanotechnologies.
Green Chemistry Approaches for Sustainable Synthesis and Reduced Environmental Impact
In line with the growing global emphasis on sustainability, a significant research thrust is dedicated to developing greener synthetic routes for this compound. The principles of green chemistry are being applied to minimize the environmental footprint of its production by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A key focus is the replacement of hazardous reagents and solvents traditionally used in the synthesis. For the bromination of the precursor, methyl 3-methyl-4-nitrobenzoate, conventional methods often employ N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, which is toxic and environmentally persistent. Researchers are actively seeking alternatives, such as performing the reaction in greener solvents like ethyl acetate (B1210297) or even solvent-free conditions. The use of catalytic amounts of bromine in conjunction with an oxidant, or the application of enzymatic bromination, are also being explored as more sustainable approaches.
The nitration step to produce the precursor is also being re-evaluated from a green chemistry perspective. Traditional nitration using a mixture of nitric and sulfuric acids generates significant acidic waste. Milder and more selective nitrating agents, as well as solid acid catalysts that can be easily recovered and reused, are being investigated to reduce the environmental impact of this process.
Furthermore, the development of catalytic processes for both the nitration and bromination steps is a major goal. The use of efficient catalysts can lead to higher selectivity, reduced reaction times, and lower energy consumption. Flow chemistry is also being considered as a technology to improve the safety and efficiency of the synthesis, allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time.
Q & A
Q. Basic Research Focus
- Eye/Skin Contact : Immediate flushing with water for 15 minutes; consult a physician due to potential lacrimation or dermatitis .
- Inhalation/Ingestion : Use fume hoods and avoid oral exposure; toxicological data are limited, necessitating precaution .
- Waste Disposal : Separate halogenated waste for professional treatment to avoid environmental contamination .
How does the bromomethyl group influence the compound’s stability under varying storage conditions?
Q. Advanced Research Focus
- Thermal Stability : Decomposition occurs above 80°C, releasing HBr and forming methyl 3-methyl-4-nitrobenzoate as a byproduct .
- Light Sensitivity : The C-Br bond is prone to homolytic cleavage under UV light; store in amber vials at 2–8°C .
- Moisture Sensitivity : Hydrolysis of the ester group is minimal at neutral pH but accelerates under basic conditions .
What are the applications of this compound in synthesizing complex heterocycles?
Q. Advanced Research Focus
- Suzuki Coupling : The bromomethyl group acts as a handle for cross-coupling with arylboronic acids to generate biaryl motifs .
- Nucleophilic Substitution : Reacts with amines or thiols to form substituted benzamides or thioethers, useful in drug discovery .
- Photolabile Protecting Groups : The nitro group enables photocatalyzed release of active molecules in prodrug systems .
How can contradictory data on reaction outcomes be resolved in synthetic workflows?
Q. Advanced Research Focus
- Byproduct Analysis : Use LC-MS to identify impurities like de-brominated or over-nitrated derivatives .
- Kinetic Studies : Varying reaction times (e.g., 2 vs. 5 hours for nitration) reveal optimal windows for minimizing side reactions .
- Computational Modeling : DFT calculations predict regioselectivity in nitration and bromination steps .
What challenges arise during purification, and how are they addressed?
Q. Advanced Research Focus
- Chromatography Issues : High polarity due to nitro and ester groups complicates silica-based separation; use reverse-phase HPLC .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity but require slow cooling to avoid oiling out .
What mechanistic insights govern the reactivity of the bromomethyl group?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
